molecular formula C12H21F3N4 B11728071 [2-(diethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

[2-(diethylamino)ethyl]({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11728071
M. Wt: 278.32 g/mol
InChI Key: QJVWFQUONYUFJZ-UHFFFAOYSA-N
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Description

2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine: is a complex organic compound that features both an amine and a pyrazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of 1-methyl-3-(trifluoromethyl)-1H-pyrazole with a suitable alkylating agent to introduce the [2-(diethylamino)ethyl] group. The reaction conditions often require the use of a base such as potassium carbonate in an organic solvent like acetone .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes can be utilized in catalysis and material science .

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development .

Medicine: The compound’s unique structure allows it to be explored as a potential therapeutic agent. It may exhibit pharmacological activities such as anti-inflammatory or anticancer properties .

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it a versatile building block .

Mechanism of Action

The mechanism of action of 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The pyrazole ring can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

  • 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine
  • 2-(diethylamino)ethyl-1H-imidazol-4-yl]methyl})amine

Uniqueness: The presence of the trifluoromethyl group in 2-(diethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine imparts unique electronic properties, enhancing its reactivity and interaction with biological targets. This makes it distinct from similar compounds that may lack the trifluoromethyl group or have different substituents .

Properties

Molecular Formula

C12H21F3N4

Molecular Weight

278.32 g/mol

IUPAC Name

N',N'-diethyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]ethane-1,2-diamine

InChI

InChI=1S/C12H21F3N4/c1-4-19(5-2)7-6-16-8-10-9-18(3)17-11(10)12(13,14)15/h9,16H,4-8H2,1-3H3

InChI Key

QJVWFQUONYUFJZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNCC1=CN(N=C1C(F)(F)F)C

Origin of Product

United States

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